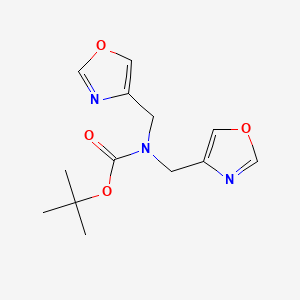
tert-Butyl bis(oxazol-4-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl bis(oxazol-4-ylmethyl)carbamate” is a chemical compound with the CAS Number: 1646152-48-8. It has a molecular weight of 279.3 and its IUPAC name is tert-butyl bis (oxazol-4-ylmethyl)carbamate .
Molecular Structure Analysis
The Inchi Code for “tert-Butyl bis(oxazol-4-ylmethyl)carbamate” is 1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
“tert-Butyl bis(oxazol-4-ylmethyl)carbamate” is a solid substance. It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Asymmetric Synthesis and Quantum Chemical Investigations
The compounds, including tert-Butyl bis(oxazol-4-ylmethyl)carbamate, have been used in asymmetric synthesis, forming lithiated species exhibiting configurational lability. These lithiated species, in the presence of chiral di-tert-butyl bis(oxazoline), equilibrate and allow for the synthesis of highly enantioenriched secondary benzyl carbamates. This process utilizes dynamic thermodynamic resolution, and the absolute configurations of the products were determined. High-level quantum chemical investigations provided insights into the experimentally investigated system, establishing a theoretical procedure for accurate energy difference calculations between epimeric complexes (Lange et al., 2008).
Catalysis in Organic Chemistry
Tert-Butyl bis(oxazol-4-ylmethyl)carbamate-related ligands have been involved in catalytic processes, particularly in vanadium-catalyzed asymmetric oxidations and epoxidation of alkenes. For instance, chiral bis(oxazoline) ligands were used to promote enantioselective vanadium-catalyzed oxidation of sulfides with alkyl hydroperoxides. The activity and selectivity of the resulting catalysts were significantly influenced by the substituent in the oxazoline ring and the type of hydroperoxide used (Zid et al., 2017). Another study involved the synthesis of a bis(oxazoline) ligand derived from dicyanobenzene for complexation with vanadium, which was then used in the epoxidation of alkenes and oxidation of sulfides, producing corresponding sulfoxides and sulfones (Javadi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N,N-bis(1,3-oxazol-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRQCERJVRSPIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=COC=N1)CC2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163704 |
Source


|
| Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl bis(oxazol-4-ylmethyl)carbamate | |
CAS RN |
1646152-48-8 |
Source


|
| Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

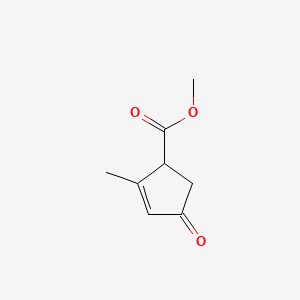
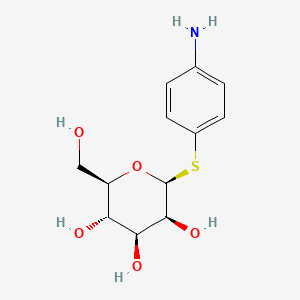
![2-[(3-azanidyl-1-oxido-propylidene)amino]-3-(3H-imidazol-4-yl)propanoa te: zinc(+2) cation](/img/no-structure.png)
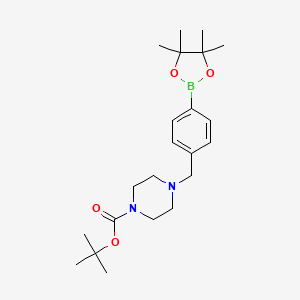
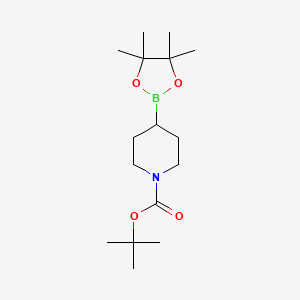
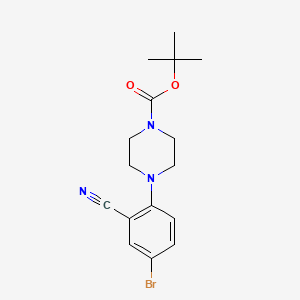
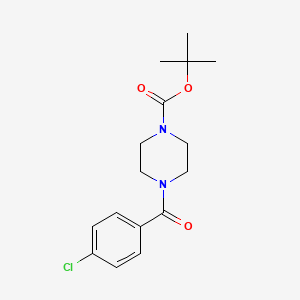
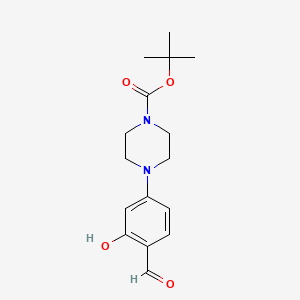
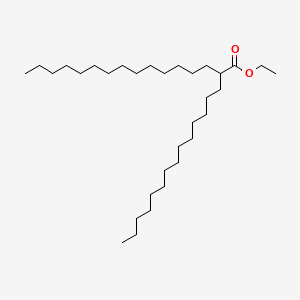
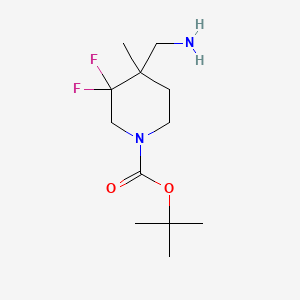
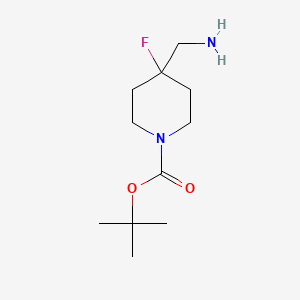
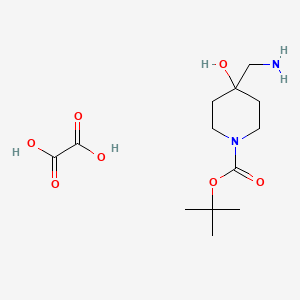
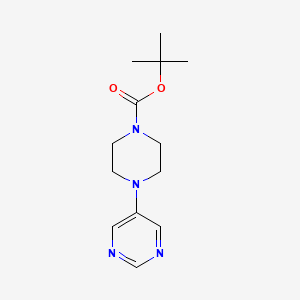
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)